Chlorhydrate de 1-(3,4-dichlorophényl)biguanide

Vue d'ensemble

Description

1-(3,4-Dichlorophenyl)biguanide hydrochloride, also known as chlorhexidine gluconate, is a broad-spectrum antiseptic used for skin and mucous membrane disinfection. It is used in a variety of medical, dental, and veterinary applications, including pre- and post-operative skin preparation and as a preservative for cosmetics and pharmaceuticals. In addition, it is used for wound irrigation and for the treatment of skin infections. Chlorhexidine gluconate is a widely used antiseptic in clinical practice due to its broad-spectrum activity, low toxicity, and low cost.

Applications De Recherche Scientifique

Recherche en protéomique

“Chlorhydrate de 1-(3,4-dichlorophényl)biguanide” est utilisé dans la recherche en protéomique . La protéomique est l’étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait être utilisé pour étudier les interactions protéiques, les modifications post-traductionnelles ou l’abondance des protéines dans différentes conditions.

Études antimicrobiennes

Les composés biguanides, y compris le “this compound”, ont été utilisés dans des études antimicrobiennes. Ils peuvent être utilisés pour étudier les propriétés antimicrobiennes de diverses substances, ce qui pourrait conduire au développement de nouveaux agents antimicrobiens.

Recherche sur le cancer

Des études ont démontré que des composés similaires peuvent supprimer la croissance de diverses lignées cellulaires cancéreuses, notamment le carcinome hépatocellulaire (cancer du foie), le cancer du sein et les cellules cancéreuses du côlon. Ils ont également été démontrés pour induire l’apoptose (mort cellulaire programmée) dans les cellules cancéreuses.

Recherche sur les agents thérapeutiques

Les composés biguanides sont étudiés pour leur potentiel en tant qu’agents thérapeutiques. Ils pourraient être utilisés dans le traitement de diverses maladies, notamment le diabète, le cancer et les maladies infectieuses.

Science des batteries avancées

Ce composé pourrait avoir des applications dans la science des batteries avancées .

Analyse Biochimique

Biochemical Properties

1-(3,4-Dichlorophenyl)biguanide hydrochloride plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of glycogen phosphorylase, an enzyme involved in glycogenolysis, thereby regulating blood sugar levels. Additionally, it interacts with serotonin receptors, acting as a potent agonist . These interactions highlight the compound’s ability to modulate biochemical pathways and cellular functions.

Cellular Effects

1-(3,4-Dichlorophenyl)biguanide hydrochloride affects various types of cells and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the respiratory system by causing specific target organ toxicity . Furthermore, its interaction with serotonin receptors can alter neurotransmitter release and signal transduction, affecting neuronal function and behavior . These cellular effects underscore the compound’s potential therapeutic applications and toxicological implications.

Molecular Mechanism

The molecular mechanism of 1-(3,4-Dichlorophenyl)biguanide hydrochloride involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to glycogen phosphorylase, inhibiting its activity and reducing glycogen breakdown. Additionally, it acts as a serotonin receptor agonist, binding to the receptor and activating downstream signaling pathways . These molecular interactions elucidate the compound’s mechanism of action and its effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3,4-Dichlorophenyl)biguanide hydrochloride change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, it is known to be hygroscopic, meaning it can absorb moisture from the air, potentially affecting its stability and activity . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of glycogen phosphorylase and persistent activation of serotonin receptors . These temporal effects highlight the importance of considering the compound’s stability and degradation in experimental settings.

Dosage Effects in Animal Models

The effects of 1-(3,4-Dichlorophenyl)biguanide hydrochloride vary with different dosages in animal models. At low doses, it can effectively inhibit glycogen phosphorylase and activate serotonin receptors without causing significant toxicity . At high doses, it may lead to adverse effects such as respiratory system toxicity and other organ-specific toxicities . These dosage effects emphasize the need for careful dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

1-(3,4-Dichlorophenyl)biguanide hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its inhibition of glycogen phosphorylase affects glycogen metabolism, reducing glycogen breakdown and glucose production. Additionally, its interaction with serotonin receptors can modulate neurotransmitter metabolism and signaling . These metabolic pathways illustrate the compound’s role in regulating biochemical processes and cellular functions.

Transport and Distribution

The transport and distribution of 1-(3,4-Dichlorophenyl)biguanide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes and distributed to various cellular compartments, influencing its localization and accumulation . The compound’s interaction with serotonin receptors suggests its distribution in neuronal tissues, where it can modulate neurotransmitter signaling . Understanding its transport and distribution is crucial for elucidating its pharmacokinetics and pharmacodynamics.

Subcellular Localization

1-(3,4-Dichlorophenyl)biguanide hydrochloride exhibits specific subcellular localization, affecting its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with serotonin receptors indicates its localization in neuronal synapses, where it can influence neurotransmitter release and signal transduction . These subcellular localization patterns provide insights into the compound’s mechanism of action and its effects on cellular processes.

Propriétés

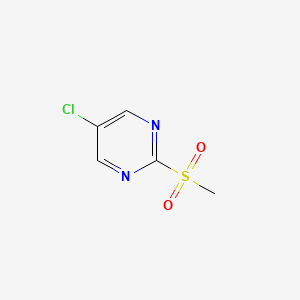

IUPAC Name |

1-(diaminomethylidene)-2-(3,4-dichlorophenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N5.ClH/c9-5-2-1-4(3-6(5)10)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMSXYWPWHREDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C(N)N=C(N)N)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369639 | |

| Record name | 1-(3,4-Dichlorophenyl)biguanide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21703-08-2 | |

| Record name | 21703-08-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-Dichlorophenyl)biguanide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-Dichlorophenyl)biguanide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1301511.png)

![(E)-3-(2-acetylanilino)-1-[1,1'-biphenyl]-4-yl-2-propen-1-one](/img/structure/B1301512.png)

![2-((Z)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1301517.png)

![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)